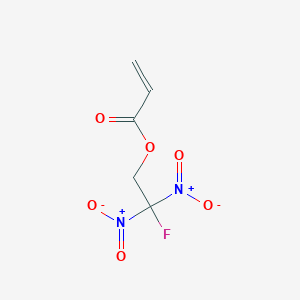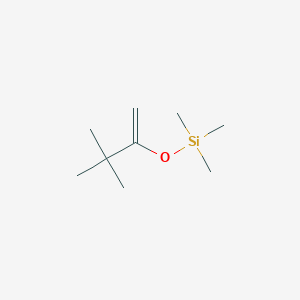
1-Acetyl-4-(4-chlorophenyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-(4-chlorophenyl)semicarbazide, also known as Semicarbazide hydrochloride, is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. This compound has been widely studied for its potential therapeutic applications in treating various diseases.
Mechanism Of Action
The mechanism of action of 1-Acetyl-4-(4-chlorophenyl)semicarbazide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, oxidative stress, and cell proliferation.
Biochemical And Physiological Effects
Studies have shown that 1-Acetyl-4-(4-chlorophenyl)semicarbazide has a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the liver, brain, and heart. Additionally, it has been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease and stroke.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Acetyl-4-(4-chlorophenyl)semicarbazide in lab experiments is its wide range of potential therapeutic applications. Additionally, it has been found to have low toxicity and is relatively easy to synthesize. However, one limitation of using this compound is its limited solubility in certain solvents, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 1-Acetyl-4-(4-chlorophenyl)semicarbazide. One area of interest is its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of 1-Acetyl-4-(4-chlorophenyl)semicarbazide is a multi-step process that involves the reaction of various chemicals. The synthesis process starts with the reaction of acetic anhydride and semicarbazide hydrochloride in the presence of a catalyst. The resulting product is then reacted with 4-chlorobenzaldehyde to form the final compound.
Scientific Research Applications
1-Acetyl-4-(4-chlorophenyl)semicarbazide has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. Additionally, it has been found to have potential applications in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.
properties
CAS RN |
17075-31-9 |
|---|---|
Product Name |
1-Acetyl-4-(4-chlorophenyl)semicarbazide |
Molecular Formula |
C9H10ClN3O2 |
Molecular Weight |
227.65 g/mol |
IUPAC Name |
1-acetamido-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C9H10ClN3O2/c1-6(14)12-13-9(15)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,14)(H2,11,13,15) |
InChI Key |
UBENNUHYTNPAOA-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















